molecular formula C12H12O2 B2476983 3-(4-propylphenyl)prop-2-ynoic acid CAS No. 1225707-81-2

3-(4-propylphenyl)prop-2-ynoic acid

Cat. No.: B2476983
CAS No.: 1225707-81-2
M. Wt: 188.226
InChI Key: RGJNIEUQOSFVKJ-UHFFFAOYSA-N
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Description

3-(4-propylphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C12H12O2 It is a derivative of propiolic acid, featuring a propyl-substituted phenyl group attached to the propargylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-propylphenyl)prop-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of propiolic acid with 4-propylphenyl bromide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Propiolic acid and 4-propylphenyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to reflux, allowing the alkylation to occur, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-propylphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are typical substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-propylphenyl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 3-(4-propylphenyl)prop-2-ynoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Similar Compounds

    Propiolic Acid: The simplest acetylenic carboxylic acid, used as a precursor in various chemical reactions.

    Phenylpropiolic Acid: Similar structure but with a phenyl group instead of a propyl-substituted phenyl group.

    4-Propylphenylacetic Acid: Contains a propyl-substituted phenyl group but lacks the alkyne moiety.

Uniqueness

3-(4-propylphenyl)prop-2-ynoic acid is unique due to the presence of both the alkyne and propyl-substituted phenyl groups

Properties

IUPAC Name

3-(4-propylphenyl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-3-10-4-6-11(7-5-10)8-9-12(13)14/h4-7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJNIEUQOSFVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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